molecular formula C10H12F2O4 B14873758 (4-(Difluoromethoxy)-3,5-dimethoxyphenyl)methanol

(4-(Difluoromethoxy)-3,5-dimethoxyphenyl)methanol

Cat. No.: B14873758
M. Wt: 234.20 g/mol
InChI Key: AJKLTOVJTFIMSH-UHFFFAOYSA-N
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Description

(4-(Difluoromethoxy)-3,5-dimethoxyphenyl)methanol is a substituted benzyl alcohol featuring a phenyl ring with a difluoromethoxy group at the 4-position, methoxy groups at the 3- and 5-positions, and a primary alcohol (-CH2OH) at the benzylic position. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical research. The difluoromethoxy group, being electron-withdrawing, influences the compound’s acidity, solubility, and reactivity compared to non-fluorinated analogs.

Properties

Molecular Formula

C10H12F2O4

Molecular Weight

234.20 g/mol

IUPAC Name

[4-(difluoromethoxy)-3,5-dimethoxyphenyl]methanol

InChI

InChI=1S/C10H12F2O4/c1-14-7-3-6(5-13)4-8(15-2)9(7)16-10(11)12/h3-4,10,13H,5H2,1-2H3

InChI Key

AJKLTOVJTFIMSH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC(F)F)OC)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Difluoromethoxy)-3,5-dimethoxyphenyl)methanol typically involves the reduction of the corresponding aldehyde, (4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde). One common method involves the use of sodium tetrahydroborate (NaBH4) as the reducing agent in a solvent such as tetrahydrofuran (THF) or methanol. The reaction is usually carried out at temperatures ranging from 0°C to 20°C for about 30 minutes. After the reduction is complete, the reaction mixture is quenched with water and ammonium chloride to neutralize any remaining reducing agent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(Difluoromethoxy)-3,5-dimethoxyphenyl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: Further reduction of the methanol group can lead to the formation of the corresponding alkane.

    Substitution: The methoxy and difluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium tetrahydroborate (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: (4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde) or (4-(Difluoromethoxy)-3,5-dimethoxybenzoic acid).

    Reduction: (4-(Difluoromethoxy)-3,5-dimethoxyphenyl)methane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-(Difluoromethoxy)-3,5-dimethoxyphenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-(Difluoromethoxy)-3,5-dimethoxyphenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The difluoromethoxy and methoxy groups can affect the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Functional Group Reactivity

  • Primary Alcohol vs. Tertiary Alcohol :
    Compared to 2-(3,5-Dimethoxyphenyl)propan-2-ol (a tertiary alcohol with a molecular weight of 196.24 g/mol) , the primary alcohol group in the target compound is more reactive in oxidation and esterification reactions. Tertiary alcohols are sterically hindered and less prone to oxidation, whereas the primary alcohol in the target compound may require stabilization during synthesis or storage to avoid unintended oxidation to a ketone .

  • Alcohol vs. Ketone/Oxime: (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone oximes (e.g., compounds 6a and 6b) lack the alcohol group but contain an oxime (-NOH) and ketone functionality.

Substituent Effects

  • Electron-Withdrawing Groups: The difluoromethoxy group in the target compound reduces electron density on the aromatic ring compared to methoxy or ethoxy groups in analogs like 4-(benzyloxy)-3-phenethoxyphenol (C3) . This effect may lower the pKa of the benzylic alcohol, enhancing its acidity relative to non-fluorinated derivatives.
  • Halogenation: Fluorine substituents in compounds such as (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone oximes and triazole derivatives with 2,4-difluorophenyl groups improve metabolic stability and lipophilicity, traits shared with the target compound. However, the difluoromethoxy group’s bulkiness may introduce steric hindrance absent in simpler fluorophenyl analogs.

Physical and Chemical Properties

Property (4-(Difluoromethoxy)-3,5-dimethoxyphenyl)methanol 2-(3,5-Dimethoxyphenyl)propan-2-ol (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone oxime
Molecular Weight (g/mol) ~228.2 (estimated) 196.24 ~315 (estimated)
Functional Group Primary alcohol Tertiary alcohol Ketoxime
Key Substituents 4-OCHF2, 3,5-OCH3 3,5-OCH3, tertiary -OH 4-F, 3,4-OCH3, oxime
Acidity Higher (due to -OCHF2) Lower Moderate (oxime proton)
Stability Prone to oxidation High (tertiary alcohol) High (oxime stabilizes ketone)

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